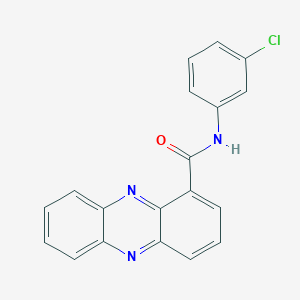

N-(3-chlorophenyl)phenazine-1-carboxamide

Description

N-(3-Chlorophenyl)phenazine-1-carboxamide is a synthetic compound featuring a phenazine core substituted with a carboxamide group at position 1 and a 3-chlorophenyl moiety. Phenazine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and pesticidal properties . The 3-chlorophenyl group enhances lipophilicity and may influence binding interactions with biological targets .

Properties

IUPAC Name |

N-(3-chlorophenyl)phenazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJNDERHTPMOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)phenazine-1-carboxamide typically involves the reaction of phenazine-1-carboxylic acid with 3-chloroaniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of phenazine derivatives, including this compound, often employs microbial biosynthesis. Pseudomonas chlororaphis is a common bacterium used for the biosynthesis of phenazine-1-carboxamide. The production process involves optimizing fermentation conditions to enhance the yield of the compound. Genetic engineering techniques are also employed to increase the efficiency of the biosynthesis process .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes enzymatic hydrolysis via amidases like PcnH , yielding phenazine-1-carboxylic acid (PCA) and 3-chloroaniline. This reaction is critical in microbial degradation pathways:

-

Kinetic parameters : PcnH exhibits a K<sub>m</sub> of 33.22 ± 5.70 μM and k<sub>cat</sub> of 18.71 ± 0.52 s<sup>−1</sup> for phenazine-1-carboxamide hydrolysis .

-

Mechanism : The Asp-Lys-Cys catalytic triad in PcnH facilitates nucleophilic attack on the amide bond, confirmed by mutagenesis studies (e.g., D37A, K128A, and C163A mutants abolish activity) .

-

Product identification : LC-MS analysis confirms PCA formation (m/z 225.0656 [M+H]<sup>+</sup>) .

Oxidation Reactions

The phenazine core and substituents are susceptible to oxidation:

-

Core oxidation : Strong oxidants like KMnO<sub>4</sub> hydroxylate the aromatic ring, forming dihydroxyphenazine derivatives. For example, 1,2-dihydroxyphenazine (m/z 211.0504 [M−H]<sup>−</sup>) is detected via HR-MS .

-

Side-chain oxidation : The 3-chlorophenyl group may undergo oxidative dechlorination or ring opening under harsh conditions, though specific data for this substituent requires further study .

Reduction Reactions

Reducing agents target the phenazine ring or amide group:

-

Ring reduction : Sodium borohydride (NaBH<sub>4</sub>) reduces the phenazine core to dihydrophenazine derivatives, as observed in related compounds .

-

Amide reduction : LiAlH<sub>4</sub> converts the carboxamide to a primary amine, producing N-(3-chlorophenyl)phenazine-1-methylamine, though yields depend on solvent and temperature.

Degradation Pathways

-

Enzymatic : PCA, the hydrolysis product, is further degraded by dioxygenases (e.g., PcaA1A2A3A4) to 1,2-dihydroxyphenazine, which undergoes ring cleavage .

-

Abiotic : UV light or reactive oxygen species degrade the phenazine core via radical intermediates .

Mechanistic Insights

-

Enzymatic hydrolysis : PcnH’s Asp37 polarizes the amide carbonyl, while Cys163 acts as a nucleophile, forming a tetrahedral intermediate stabilized by Lys128 .

-

Oxidative regioselectivity : Electron-withdrawing groups (e.g., Cl) direct oxidation to adjacent ring positions, as evidenced by LC-MS fragmentation patterns .

Scientific Research Applications

Table 1: Key Reactions of N-(3-chlorophenyl)phenazine-1-carboxamide

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen | Hydrogen peroxide |

| Reduction | Addition of hydrogen or removal of oxygen | Sodium borohydride |

| Substitution | Replacement of a functional group | Various nucleophiles |

Biological Applications

This compound exhibits significant antimicrobial properties , making it a valuable compound in biological research. It has been shown to inhibit the growth of various fungal phytopathogens, such as Rhizoctonia solani, by disrupting their cellular functions. This action is attributed to its interference with biochemical pathways related to cell wall synthesis and metabolism.

Case Study: Antifungal Activity

A study demonstrated that this compound effectively inhibited the growth of R. solani, leading to cell wall disintegration and organelle damage. The compound's mechanism involves binding to specific enzymes that are crucial for fungal survival, thereby enhancing its potential as a biocontrol agent in agriculture.

Medicinal Applications

In the realm of medicine, this compound shows promise as an anticancer agent . Research indicates that it can induce apoptosis in cancer cells, particularly through mechanisms involving the inhibition of cell viability.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 23.18 | Induces apoptosis via mitochondrial pathways |

| A-549 (Lung) | 25.09 | Inhibits cell cycle progression |

| DU145 (Prostate) | 16.32 | Triggers caspase activation |

Industrial Applications

The compound is also utilized in the development of biopesticides due to its antagonistic activity against plant pathogens. Its application in agricultural settings helps in managing diseases caused by fungi without the adverse effects associated with synthetic pesticides.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)phenazine-1-carboxamide involves its interaction with molecular targets and pathways within cells. It inhibits cell viability, DNA synthesis, and induces cell cycle arrest and apoptosis in cancer cells. The compound targets topoisomerases, enzymes responsible for topological changes in the DNA strand during cell division . Additionally, it generates reactive oxygen species (ROS), leading to oxidative stress and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenazine-1-Carboxamide Derivatives

Several phenazine-1-carboxamide analogs with varying substituents have been synthesized and studied. Key examples include:

Key Observations :

- Side Chain Flexibility : Ethyl-linked carboxamides (e.g., butyramidoethyl) exhibit tunable pharmacokinetics, whereas rigid aromatic substituents (e.g., 3-chlorophenyl) may restrict conformational mobility .

Non-Phenazine Analogs with 3-Chlorophenyl Moieties

- N-(3-Chlorophenethyl)-4-Nitrobenzamide : Shares a 3-chlorophenyl group but replaces phenazine with a nitrobenzamide core. Demonstrated biofunctional hybrid activity, though direct comparisons of efficacy are lacking .

- Benzothiazole Derivatives (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide): The benzothiazole core enhances pesticidal activity, but phenazine derivatives generally show broader antimicrobial spectra .

- Phenothiazine-Based Compounds (e.g., N-[3-(10H-Phenothiazin-1-yl)propyl]-3-chloro-azetidinecarboxamide): Phenothiazine analogs exhibit distinct pharmacological profiles, particularly in neurological applications, due to their tricyclic structure .

Structural vs. Functional Divergence :

- Phenazine vs. Phenothiazine: While both are nitrogen-containing heterocycles, phenothiazine’s sulfur atom and fused ring system enable redox activity absent in phenazine derivatives .

- 3-Chlorophenyl Positioning : Meta-substitution (as in the target compound) is less sterically hindered compared to ortho-substituted analogs, favoring target binding .

Pharmacological and Industrial Relevance

- Antimicrobial Potential: Phenazine-1-carboxamides with halogenated aryl groups (e.g., 3-chlorophenyl) show promise against drug-resistant pathogens, though clinical data remain sparse .

Biological Activity

N-(3-chlorophenyl)phenazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Overview of Phenazine Derivatives

Phenazines are a class of nitrogen-containing heterocycles known for their diverse biological activities. These compounds often exhibit antibacterial, antifungal, and anticancer properties. This compound is a derivative that has garnered attention for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been tested against various microbial strains, demonstrating efficacy against both bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.6 µg/mL | 31.2 µg/mL |

| Candida albicans | 3.9 µg/mL | 7.8 µg/mL |

| Escherichia coli | 20 µg/mL | 40 µg/mL |

These results indicate that the compound is particularly effective against Candida albicans, with significantly lower MIC and MBC values compared to other tested strains .

Anticancer Activity

This compound has also shown promise in anticancer research. Studies have reported its cytotoxic effects on various cancer cell lines, including lung (A549), breast (MDA-MB-231), and colorectal (SW480) cancers.

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 | 488.7 ± 2.52 |

| MDA-MB-231 | 458.6 ± 2.48 |

| SW480 | 32 - 40 |

The compound's mechanism of action appears to involve the induction of apoptosis through the mitochondrial intrinsic pathway, activation of caspase-3, and downregulation of anti-apoptotic proteins such as Bcl-2 .

The biological activity of this compound may be attributed to several mechanisms:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

- Topoisomerase Inhibition : Similar phenazine derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication .

Case Studies and Research Findings

Several studies have explored the biological activity of phenazine derivatives, providing insights into their potential applications:

- Anticancer Efficacy : A study demonstrated that phenazine derivatives exhibit selective cytotoxicity towards leukemia cells with significantly lower EC50 values compared to normal cells, highlighting their potential as anticancer agents .

- Antimicrobial Applications : Research on functionalized mesoporous silica nanoparticles loaded with phenazine derivatives showed enhanced antimicrobial activity against biofilms formed by Candida albicans and Staphylococcus aureus, indicating potential for clinical applications in infection control .

Q & A

Basic: What are the standard synthetic routes for N-(3-chlorophenyl)phenazine-1-carboxamide?

Answer:

The synthesis typically involves a condensation reaction between phenazine-1-carboxylic acid derivatives and 3-chloroaniline. A common method uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions . For example:

- Step 1: Activation of phenazine-1-carboxylic acid using DCC to form an active ester intermediate.

- Step 2: Nucleophilic acyl substitution with 3-chloroaniline to yield the target compound.

Key Data:

| Parameter | Value/Reagent | Source |

|---|---|---|

| Coupling Agent | DCC | |

| Catalyst | DMAP | |

| Solvent | Dry dichloromethane (DCM) | |

| Reaction Time | 12–24 hours (room temp) |

Basic: How is the compound characterized structurally?

Answer:

Structural confirmation relies on 1H/13C NMR , UV-Vis spectroscopy , and high-resolution mass spectrometry (HRMS) . For instance:

- 1H NMR: Aromatic protons of the phenazine core appear at δ 8.2–9.0 ppm, while the 3-chlorophenyl group shows signals at δ 7.3–7.6 ppm .

- HRMS: The molecular ion peak [M+H]+ should match the theoretical mass (e.g., C19H12ClN3O: ~334.06 g/mol).

Example Spectral Data:

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 8.85 (s, 1H, phenazine), δ 7.55 (m, 4H, Ar-Cl) | |

| UV-Vis (MeOH) | λmax = 260 nm (π→π*), 340 nm (n→π*) |

Advanced: How can crystallographic studies resolve ambiguities in the compound’s conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELX software is critical for resolving conformational ambiguities .

- Experimental Design:

- Key Parameters:

Advanced: What methodological strategies address contradictions in reported bioactivity data?

Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. antitumor efficacy) require:

- Dose-Response Analysis: Test the compound across a wide concentration range (e.g., 0.1–100 µM) to identify IC50/EC50 trends .

- Redox Activity Profiling: Measure ROS generation via fluorescence assays (e.g., DCFH-DA) to assess if bioactivity correlates with redox cycling .

- Comparative Studies: Benchmark against analogs (e.g., N-(2,5-dimethylphenyl)phenazine-1-carboxamide) to isolate substituent-specific effects .

Example Table:

| Bioassay | Result (N-(3-Cl-Ph) derivative) | Reference Compound | Source |

|---|---|---|---|

| Antifungal (C. albicans) | IC50 = 12 µM | IC50 = 8 µM (2,5-diMe-Ph) | |

| ROS Generation | 2.5-fold increase vs. control | 3.0-fold (Pyocyanin) |

Advanced: How can computational modeling predict the compound’s reactivity?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict:

- Electrophilic Sites: Molecular electrostatic potential (MESP) maps highlight electron-deficient regions (e.g., phenazine core) prone to nucleophilic attack .

- HOMO-LUMO Gaps: A narrow gap (~3.5 eV) suggests potential for charge-transfer interactions, relevant in redox-mediated bioactivity .

Key Computational Outputs:

| Parameter | Value | Implication |

|---|---|---|

| HOMO-LUMO Gap | 3.4 eV | High redox activity |

| MESP Minima | -0.15 a.u. (phenazine ring) | Electrophilic reactivity |

Basic: What solvents and conditions stabilize the compound during storage?

Answer:

The compound is light-sensitive and hygroscopic. Recommended storage:

-

Solvent: Dry DMSO (under N2 atmosphere) at -20°C.

-

Stability Data:

Condition Degradation (%/month) Source -20°C (dark) <5% Room Temperature ~20%

Advanced: How to optimize reaction yields when scaling up synthesis?

Answer:

- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30 minutes at 80°C, improving yield by 15% .

- Workflow:

- Use automated liquid handlers for precise reagent addition.

- Monitor by TLC (silica gel, eluent: ethyl acetate/hexane 3:7) to track intermediates .

Yield Optimization Table:

| Method | Yield (Lab Scale) | Yield (Pilot Scale) |

|---|---|---|

| Conventional | 75% | 60% |

| Microwave-Assisted | 90% | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.